Butyl (2S)-2-(4-ethylphenoxy)propanoate
Description
Butyl (2S)-2-(4-ethylphenoxy)propanoate is a chiral ester compound characterized by a (2S)-configured propanoate backbone, a 4-ethylphenoxy substituent, and a butyl ester group. This structure confers specific physicochemical properties, including moderate hydrophobicity due to the ethylphenoxy moiety and ester functionality, which influence its solubility and biological interactions.
Properties
CAS No. |
197158-51-3 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
butyl (2S)-2-(4-ethylphenoxy)propanoate |
InChI |
InChI=1S/C15H22O3/c1-4-6-11-17-15(16)12(3)18-14-9-7-13(5-2)8-10-14/h7-10,12H,4-6,11H2,1-3H3/t12-/m0/s1 |
InChI Key |
QEYBENWPCPEDBQ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)OC1=CC=C(C=C1)CC |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via two main steps:
- Formation of the 4-ethylphenoxy-substituted propanoic acid intermediate through nucleophilic substitution or Mitsunobu-type etherification.
- Esterification of the propanoic acid intermediate with butanol to form the butyl ester.
Ether Formation via Mitsunobu Reaction
A widely used method for preparing aryl alkyl ethers with stereochemical control is the Mitsunobu reaction. This involves reacting the chiral alcohol or acid derivative with 4-ethylphenol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in an aprotic solvent such as tetrahydrofuran (THF).
- Reaction conditions: Room temperature, inert atmosphere (argon), 4–12 hours.
- Outcome: High yield of the ether with retention of stereochemistry.
- Purification: Column chromatography to isolate the pure ether intermediate.
This method is supported by analogous procedures reported for related phenoxypropanoate esters, where the Mitsunobu reaction provided efficient ether formation with good stereochemical control.
Esterification to Butyl Ester
The esterification of the propanoic acid intermediate with butanol is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.
-
- Mix propanoic acid derivative and n-butanol in the presence of catalytic sulfuric acid.
- Heat under reflux for 4–6 hours to drive the esterification.
- Neutralize the reaction mixture to pH 7–8 using sodium carbonate or sodium hydroxide.
- Separate the organic layer, dry over anhydrous potassium carbonate, filter, and purify by fractional distillation.
-
- Reflux temperature (~100–120 °C)
- Reaction time: 4–6 hours
- Neutralization and drying steps to remove residual acid and water.
Yield: High yields (>80%) of butyl esters with minimal side products.
This approach is consistent with classical esterification methods for butyl propanoate derivatives.
Alternative Preparation via Direct Esterification of 2-(4-ethylphenoxy)propanoic Acid
In some protocols, the 2-(4-ethylphenoxy)propanoic acid is first synthesized and then directly esterified with butanol under acid catalysis.
- Catalysts: Sulfuric acid or p-toluenesulfonic acid.
- Solvents: Often neat or with toluene as an azeotropic agent to remove water.
- Reaction monitoring: TLC or liquid phase sampling to ensure completion.
- Workup: Neutralization, washing, drying, and distillation.
This method is analogous to the preparation of related butyl esters such as 2,4-dichlorophenoxyacetic acid butyl ester, where reflux and pH adjustment are critical for high purity and yield.
Data Table: Typical Reaction Parameters and Yields
Research Findings and Analytical Data
- Stereochemical Integrity: The Mitsunobu reaction preserves the (2S) configuration, confirmed by optical rotation measurements and chiral HPLC analysis.
- Purity Assessment: IR spectroscopy confirms ester formation by the presence of characteristic carbonyl (C=O) stretch around 1710–1750 cm⁻¹ and absence of hydroxyl (O-H) peaks, indicating complete esterification.
- Yield Optimization: Reaction times and catalyst loading are optimized to minimize unreacted starting materials (<1%) as monitored by liquid phase sampling and TLC.
- Solvent Effects: Use of aprotic solvents like THF for ether formation and toluene or solvent oils for esterification improves reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
Butyl (2S)-2-(4-ethylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethylphenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of (2S)-2-(4-ethylphenoxy)propanoic acid.
Reduction: Formation of (2S)-2-(4-ethylphenoxy)propanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl (2S)-2-(4-ethylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Butyl (2S)-2-(4-ethylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (2S)-2-(4-ethylphenoxy)propanoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c)
- Structure: Shares the 4-ethylphenoxy group but incorporates a benzamide and carbamothioyl group instead of an ester.
- Synthesis: Prepared via multi-step reactions involving phenoxy methylation and carbamothioyl coupling (Scheme 1, ). This contrasts with the esterification likely required for Butyl (2S)-2-(4-ethylphenoxy)propanoate.
- Activity : Benzamide derivatives are often explored for antimicrobial or enzyme-inhibitory properties, whereas ester-based compounds (e.g., the target) may prioritize membrane permeability .
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate
- Structure: Features a propanoate ester with a cyano group and 4-methylphenyl substituent. The (2E)-configuration and cyano group enhance electrophilicity compared to the target compound’s (2S)-chirality and ethylphenoxy group.
- This structural difference may lead to divergent bioactivity profiles .
Fluazifop-P Butyl Ester
- Structure: Butyl ester of a phenoxypropanoate derivative with a trifluoromethylpyridinyl group. The target compound replaces the pyridinyl group with 4-ethylphenoxy.
- Application: Fluazifop-P is a selective herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses. The 4-ethylphenoxy group in the target compound may alter target specificity or environmental persistence .
Fungicidal Propanoate Derivatives (Patent EP2023)
- Structure: Complex III inhibitors (e.g., [(1S,2S)-2-(4-fluoro-2-methyl-phenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate) share the (2S)-propanoate configuration but incorporate pyridine-carbonyl and fluorophenyl groups.
- Mode of Action : These inhibit mitochondrial respiration at the Qi/Qo site. The target compound’s lack of a pyridine moiety suggests a different binding mechanism or target site .
Chirality and Activity
The (2S)-configuration in the target compound is critical for bioactivity, as enantiopure agrochemicals often exhibit superior target affinity. For example, fluazifop-P’s (R)-enantiomer is herbicidally active, whereas the (S)-form is inactive. Similarly, the target’s (2S)-form may optimize interactions with enzymes or receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
